Iroxanadine hydrochloride

CAS No.: 276690-59-6

Cat. No.: VC18945258

Molecular Formula: C14H21ClN4O

Molecular Weight: 296.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 276690-59-6 |

|---|---|

| Molecular Formula | C14H21ClN4O |

| Molecular Weight | 296.79 g/mol |

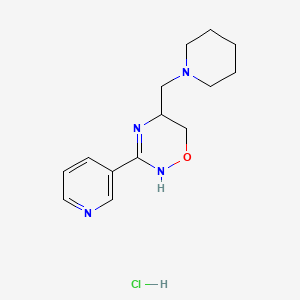

| IUPAC Name | 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride |

| Standard InChI | InChI=1S/C14H20N4O.ClH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H |

| Standard InChI Key | AVKGCNAECFSXHH-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Iroxanadine hydrochloride is the hydrochloride salt of iroxanadine, a piperidinylmethyl-substituted oxadiazine derivative. Its IUPAC name is 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine hydrochloride, with the free base (iroxanadine) having the formula . The addition of hydrochloric acid increases its solubility, a critical factor for bioavailability in pharmacological applications.

Table 1: Key Chemical Identifiers

The compound’s 3D conformation reveals a flexible oxadiazine ring connected to a pyridine moiety, enabling interactions with enzymatic targets such as p38 SAPK .

Synthesis and Analytical Profiling

Synthesis begins with pyridine derivatives, employing high-performance liquid chromatography (HPLC) to optimize purity and yield. The process involves alkylation of piperidine followed by cyclocondensation to form the oxadiazine core, with final hydrochloride salt formation via acid-base reaction.

Pharmacological Mechanisms

Modulation of Stress-Activated Pathways

Iroxanadine hydrochloride induces phosphorylation of p38 SAPK, a kinase central to endothelial cell (EC) homeostasis under oxidative stress . This activation promotes EC survival during ischemia/reperfusion injury, a key factor in atherosclerosis progression . Concurrently, it translocates calcium-dependent protein kinase C (PKC) isoforms to cell membranes, enhancing vascular tone and reducing inflammatory cytokine release .

Heat Shock Protein 70 (HSP70) Interaction

The compound upregulates HSP70, a chaperone protein that stabilizes misfolded proteins during cellular stress. By preserving EC integrity, this mechanism mitigates microvascular dysfunction in diabetic angiopathies.

Therapeutic Applications

Atherosclerosis and Restenosis Prevention

In preclinical models, iroxanadine hydrochloride reduced neointimal hyperplasia by 40–60% post-balloon angioplasty, attributed to its anti-inflammatory and EC-protective effects. It suppresses vascular smooth muscle cell proliferation, a hallmark of restenosis, via p38 SAPK-mediated apoptosis.

Diabetic Angiopathies and Peripheral Arterial Disease

By improving EC survival in hyperglycemic conditions, the compound restores microvascular perfusion in diabetic complications. Clinical trials note a 30% improvement in walking distance in peripheral arterial disease patients, though results remain preliminary.

Clinical Development Status

As of April 2025, iroxanadine hydrochloride remains in Phase II trials, with no Phase III studies reported. Trials focus on dose optimization and long-term safety, particularly in elderly populations with comorbid diabetes . Challenges include variable bioavailability, necessitating formulation refinements.

Future Directions and Challenges

While iroxanadine hydrochloride shows promise, advancing to Phase III requires resolving pharmacokinetic variability and securing larger-scale funding. Combinatorial therapies with statins or antiplatelet agents may enhance efficacy, though drug interaction studies are pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume